![molecular formula C21H20FN3O2S B11485191 4-(2,3-Dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11485191.png)
4-(2,3-Dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
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Overview
Description
4-(2,3-Dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H,4H-pyrazolo[3,4-d][1,3]thiazine is a heterocyclic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H,4H-pyrazolo[3,4-d][1,3]thiazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediates, such as 2,3-dimethoxybenzaldehyde and 4-fluoroaniline. These intermediates undergo condensation reactions, cyclization, and subsequent functional group modifications to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H,4H-pyrazolo[3,4-d][1,3]thiazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
4-(2,3-Dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H,4H-pyrazolo[3,4-d][1,3]thiazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.
Biological Studies: Researchers study its interactions with biological systems to understand its potential effects and applications.
Mechanism of Action
The mechanism of action of 4-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H,4H-pyrazolo[3,4-d][1,3]thiazine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dimethoxyphenyl)-1-(4-chlorophenyl)-3,6-dimethyl-1H,4H-pyrazolo[3,4-d][1,3]thiazine
- 4-(2,3-Dimethoxyphenyl)-1-(4-bromophenyl)-3,6-dimethyl-1H,4H-pyrazolo[3,4-d][1,3]thiazine
Uniqueness
The uniqueness of 4-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H,4H-pyrazolo[3,4-d][1,3]thiazine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20FN3O2S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-4H-pyrazolo[3,4-d][1,3]thiazine |
InChI |
InChI=1S/C21H20FN3O2S/c1-12-18-20(16-6-5-7-17(26-3)19(16)27-4)28-13(2)23-21(18)25(24-12)15-10-8-14(22)9-11-15/h5-11,20H,1-4H3 |
InChI Key |
FMCCKVADTWAROP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SC(=N2)C)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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